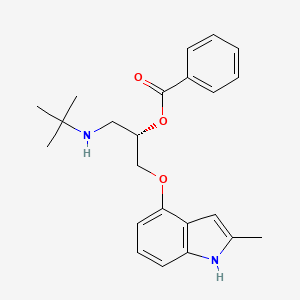

(S)-Bopindolol

Description

Overview of Beta-Adrenoceptor Antagonists and Prodrug Strategies

Beta-adrenoceptor antagonists, commonly known as beta-blockers, represent a significant class of drugs used primarily in the management of cardiovascular diseases. These compounds exert their effects by blocking the action of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at beta-adrenergic receptors. Beta-blockers can be selective for specific receptor subtypes (β1, β2, or β3) or non-selective, blocking multiple subtypes. medchemexpress.comebi.ac.uk

Prodrug strategies are a well-established approach in medicinal chemistry aimed at improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of active drug molecules. mdpi.comresearchgate.netnih.gov This involves chemically modifying the active compound into an inactive or less active precursor that is subsequently converted back to the active form within the body through enzymatic or chemical cleavage. researchgate.netnih.gov Prodrug design can enhance properties such as solubility, membrane permeability, site specificity, and stability, potentially leading to improved drug delivery and efficacy. mdpi.comresearchgate.netnih.govnih.gov Bopindolol (B133282) is recognized as an ester prodrug that undergoes hydrolysis in the body to yield its active metabolite, 4-(3-t-butylamino-2-hydroxypropoxy)-2-methylindole, which is a derivative of pindolol (B1678383). ebi.ac.ukwikipedia.orgdrugbank.com This prodrug approach contributes to bopindolol's pharmacological profile, including its later onset and longer duration of action compared to pindolol. mdpi.com

Rationale for Dedicated Research on (S)-Bopindolol Stereochemistry

Many drugs, including beta-blockers, contain chiral centers, leading to the existence of stereoisomers, specifically enantiomers. These enantiomers are non-superimposable mirror images of each other and can exhibit significant differences in their pharmacological activities, pharmacokinetic profiles, and toxicity. researchgate.netnih.govinnovareacademics.in The biological system is inherently chiral, and interactions with chiral receptors, enzymes, and transporters can be highly stereoselective. researchgate.netnih.gov

Research into the stereochemistry of beta-blockers has consistently shown that the activity in the aryloxyaminopropanol group, to which bopindolol belongs, is typically higher in the (S)-(-)-enantiomers compared to the (R)-(+)-enantiomers. researchgate.net For many beta-blockers, the cardiac beta-blocking activity primarily resides in the (S)-enantiomer, with significant differences in binding affinity to beta-receptors observed between the enantiomers. nih.gov For instance, (S)-propranolol is reported to be significantly more potent than (R)-propranolol. nih.gov

Historical Trajectory and Evolution of Bopindolol Research Paradigms

The historical trajectory of bopindolol research is intertwined with the broader evolution of research into beta-adrenoceptor antagonists and prodrugs. Early research in the field of adrenergic receptors, which led to the development of beta-blockers, has been recognized with Nobel Prizes, highlighting the significance of this area of study. nih.gov

Bopindolol emerged as a non-selective beta-adrenoceptor antagonist with partial agonist activity. medchemexpress.comebi.ac.uknih.govnih.gov Initial research focused on characterizing its general pharmacodynamic and pharmacokinetic properties, establishing its efficacy in conditions such as hypertension and angina pectoris. nih.govnih.gov These early studies demonstrated that bopindolol is rapidly metabolized to an active hydrolyzed form and exhibits a long duration of action, supporting once-daily dosing. nih.govnih.gov

As research in pharmacology and medicinal chemistry advanced, particularly with a greater understanding of stereochemistry and the implications of chirality in drug action, research paradigms for compounds like bopindolol began to evolve. The recognition that enantiomers can have different activities and metabolic pathways prompted investigations into the stereochemical aspects of beta-blockers. researchgate.netnih.gov This shift in focus led to more dedicated research on the individual enantiomers of chiral beta-blockers, including the rationale for studying this compound specifically.

Structure

3D Structure

Properties

CAS No. |

62697-41-0 |

|---|---|

Molecular Formula |

C23H28N2O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[(2S)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m0/s1 |

InChI Key |

UUOJIACWOAYWEZ-SFHVURJKSA-N |

SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC=C2OC[C@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical Aspects of S Bopindolol

Characterization of Bopindolol (B133282) Enantiomers: (R)- and (S)-Stereoisomers

Bopindolol, chemically known as 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate, contains a chiral center at the carbon atom bearing the hydroxyl group (which is esterified with benzoic acid in the prodrug form). This chiral center results in the formation of two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers ijirset.commdpi.com. The racemic mixture, containing equal parts of both enantiomers, is referred to as (±)-Bopindolol ncats.iomedchemexpress.com.

The assignment of (R) and (S) configurations is based on the Cahn-Ingold-Prelog priority rules, which determine the spatial arrangement of substituents around a stereogenic center mdpi.comlibretexts.org. The (R) designation comes from the Latin "rectus" (right), and (S) from "sinister" (left), referring to the direction of priority order of the substituents mdpi.comlibretexts.org. It is important to note that the (R) or (S) designation does not directly correlate with the direction of rotation of plane-polarized light (dextrorotatory (+) or levorotatory (-)) mdpi.com.

Chromatographic methods, particularly chiral liquid chromatography, are essential for the separation and characterization of these enantiomers researchgate.netnih.gov. These techniques utilize chiral stationary phases that can differentiate between the (R) and (S) forms based on their differential interactions, allowing for their isolation and individual study researchgate.netresearchgate.net.

Fundamental Principles of Stereoselectivity in Drug Action Research

Stereoselectivity in drug action refers to the phenomenon where different stereoisomers of a compound exhibit distinct pharmacological activities, potencies, or pharmacokinetic profiles within a biological system ijirset.comresearchgate.netnih.gov. This is a fundamental principle in pharmacology because biological systems, including receptors, enzymes, and transporters, are inherently chiral ijirset.comresearchgate.netslideshare.net.

The differential interaction arises because the binding sites on these chiral biological macromolecules are also chiral ijirset.comresearchgate.net. Just as a left glove fits a left hand differently than a right glove, a chiral binding site will interact differently with the two enantiomers of a chiral drug researchgate.net. This can lead to significant differences in how each enantiomer binds to its target, the resulting downstream effects, and how it is absorbed, distributed, metabolized, and excreted by the body ijirset.comnih.govslideshare.net.

Research into stereoselectivity is critical for several reasons:

Differential Activity: One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects ijirset.comresearchgate.net. The tragic case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, is a stark example of this ijirset.comresearchgate.netslideshare.net.

Pharmacokinetic Differences: Enantiomers can be processed differently by metabolic enzymes and transport proteins, leading to variations in their concentrations over time and in different tissues ijirset.comnih.govslideshare.net. This can impact the duration and intensity of the drug's effect slideshare.net.

Drug Development and Regulation: Understanding stereoselectivity is crucial during drug development. Regulatory bodies like the US-FDA have established guidelines for the development of chiral drugs, often requiring data on the activity and disposition of individual enantiomers researchgate.net.

Implications of Chirality for Receptor Binding and Efficacy in Research Models

The chirality of bopindolol, specifically the spatial arrangement of its (S)-enantiomer, has significant implications for its interaction with adrenoceptors and its resulting efficacy in research models. Bopindolol is known to be a non-selective antagonist of beta 1- and beta 2-adrenoceptors medchemexpress.comebi.ac.ukresearchgate.net. Its pharmacological effects are largely attributed to its active metabolite, 18-502, which is formed by the hydrolysis of the ester group ncats.io. Both bopindolol and its metabolites have demonstrated potent beta-blocking activities nih.gov.

The principle of stereoselectivity dictates that the binding affinity and efficacy of (S)-bopindolol at adrenoceptors are likely to differ from those of (R)-bopindolol. While specific detailed research findings directly comparing the receptor binding and efficacy of isolated (R)- and this compound were not extensively available in the search results, the general principles of stereoselectivity in drug-receptor interactions provide a strong framework for understanding these implications.

Receptor binding often involves a "three-point interaction" model, where optimal binding and activation require specific interactions between at least three points on the chiral ligand and complementary sites on the chiral receptor researchgate.netrsc.org. If the (S)-enantiomer of bopindolol (or its active metabolite) fits this three-point interaction model more effectively than the (R)-enantiomer, it would exhibit higher binding affinity and potentially greater efficacy at the receptor level researchgate.netrsc.orgnih.gov.

Studies on other beta-blockers have demonstrated significant differences in the activity ratios of their enantiomers. For instance, the S-(-) enantiomer of many beta-blockers is primarily responsible for the beta-blocking activity, with S:R activity ratios ranging from 33 to 530 nih.gov. This difference is attributed to the varying degrees of binding affinity to the beta-receptor nih.gov. While a specific S:R activity ratio for bopindolol itself was not found, the established stereoselectivity of beta-adrenergic receptors suggests that the (S)-enantiomer is likely the more potent form for beta-blockade.

Research models, such as radioligand binding assays using membranes from cells expressing specific adrenoceptor subtypes, are used to assess the binding affinities of drugs and their enantiomers researchgate.netnih.gov. Studies using such models have shown that the binding characteristics of beta-adrenoceptor antagonists can be similar between transfected cell membranes and membrane fractions from various tissues researchgate.net. Furthermore, functional assays in isolated tissues or in vivo models can compare the efficacy of enantiomers in producing a pharmacological response, such as inhibiting isoprenaline-induced tachycardia medchemexpress.comnih.gov.

The long duration of action observed with bopindolol has been investigated, and research suggests it may be related to a slow dissociation from beta 1-adrenoceptors compared to other beta-blockers nih.gov. This characteristic was observed with bopindolol and its metabolite 18-502 in studies using rat heart and brain tissues nih.gov. While these studies often utilize the racemic mixture or focus on the active metabolite, the stereochemical configuration of the enantiomer contributing to this slow dissociation is a critical aspect for further research.

Data Table:

| Compound Name | Stereochemistry | Potential Receptor Binding Affinity (Relative) | Potential Efficacy (Relative) |

| This compound | S | Higher (Inferred) | Higher (Inferred) |

| (R)-Bopindolol | R | Lower (Inferred) | Lower (Inferred) |

| (±)-Bopindolol | Racemic | Intermediate (Mixture) | Intermediate (Mixture) |

| 18-502 (Metabolite) | Chiral | Potent | Potent |

Synthetic Pathways and Enantioselective Methodologies for S Bopindolol

General Synthetic Routes for Aryloxypropanolamines

General synthetic routes for aryloxypropanolamines, the core structure of bopindolol (B133282), often involve the reaction of a phenol (B47542) or an equivalent with an epichlorohydrin (B41342) or a related epoxide derivative. One common approach involves the mono-alkylation of a substituted phenol with epichlorohydrin. wikipedia.org This reaction can proceed through two pathways: the phenoxide reacting at the oxirane ring or displacing the adjacent chloride to form a new epoxide ring. wikipedia.org The resulting epoxide is then typically opened with an appropriate amine, such as tert-butylamine (B42293) in the case of bopindolol synthesis, to yield the aryloxypropanolamine. wikipedia.orgwikipedia.orgtandfonline.com

Another general route involves the reaction of a 3-(aryloxy)-1,2-propanediol with a trisubstituted phosphonium (B103445) halide to form an aryl-substituted halohydrin, which can then be converted to an epoxide and subsequently reacted with an amine. google.com

Stereoselective Synthesis of (S)-Bopindolol and its Chiral Precursors

Achieving the (S) configuration at the chiral center of the propanolamine (B44665) core is critical for synthesizing this compound. Stereoselective synthesis methods aim to favor the formation of one enantiomer over the other. wikipedia.org

One common strategy for the stereoselective synthesis of beta-blockers, including precursors to bopindolol, involves the use of chiral building blocks, often chiral chlorohydrins or epoxides. These chiral precursors can be obtained through various methods, including enzymatic kinetic resolution or asymmetric synthesis. mdpi.comrsc.orgpreprints.orguj.edu.plmdpi.com

Chiral auxiliaries are compounds temporarily attached to a molecule to influence the stereochemical outcome of a reaction. sigmaaldrich.comsfu.ca While direct information on the specific use of chiral auxiliaries in the synthesis of this compound precursors was not extensively detailed in the search results, chiral auxiliaries are a known strategy in asymmetric synthesis to control stereochemistry during the formation of key intermediates like chiral epoxides or halohydrins. wikipedia.orgsigmaaldrich.com By creating a chiral environment, the auxiliary can direct the approach of reagents, leading to the preferential formation of one stereoisomer. sigmaaldrich.com

Enantioselective catalysis utilizes chiral catalysts to promote the formation of a specific enantiomer. wikipedia.org This approach is widely used in the synthesis of chiral pharmaceuticals. For the formation of the propanolamine core, enantioselective epoxide ring opening with amines or asymmetric hydrogenation of prochiral intermediates are potential strategies. nih.govgoogle.com While specific examples for this compound were not prominently found, research on enantioselective synthesis of related aryloxypropanolamines using various chiral catalysts, including metal complexes and organocatalysts, has been reported. wikipedia.orgnih.govnih.govnih.gov These methods aim to control the stereochemistry during the formation of the carbon-nitrogen bond or the introduction of the alcohol functionality.

Bopindolol is an ester prodrug, formed by the esterification of the hydroxyl group in the propanolamine core with benzoic acid. nih.govwikipedia.org Esterification reactions typically involve the reaction between a carboxylic acid (benzoic acid) and an alcohol (the propanolamine intermediate) libretexts.org. This reaction often requires the presence of a catalyst, such as a mineral acid, and can be reversible. libretexts.org The synthesis of bopindolol from 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves ester formation with benzoic anhydride (B1165640) in the presence of a catalyst like hexamethylphosphoric acid triamide. wikipedia.org

Advanced Purification Techniques for Enantiopure this compound

Obtaining enantiopure this compound is essential for ensuring its desired pharmacological activity. nih.gov Even if stereoselective synthesis methods are employed, purification techniques are often necessary to achieve high enantiomeric excess (ee). nih.govntnu.no

This compound is a beta-adrenergic receptor antagonist that is administered as a prodrug. wikipedia.orgdrugbank.comebi.ac.uk Its pharmacological activity is primarily mediated through its active metabolites. wikipedia.orgebi.ac.ukhmdb.ca

Molecular Pharmacology and Receptor Interaction Dynamics of S Bopindolol

Comprehensive Analysis of Beta-Adrenoceptor Subtype Interactions The active metabolites of (S)-Bopindolol primarily exert their effects through interaction with beta-adrenoceptors.drugbank.comebi.ac.uknih.govnih.govThis interaction has been characterized through various pharmacological and molecular techniques.researchgate.netnih.govnih.gov

Radioligand Binding Assays for Quantifying Receptor Affinities in Transfected Cell Lines and Tissue Membranes Radioligand binding assays are a standard technique used to quantify the affinity of a compound for its receptor.giffordbioscience.comnih.govsci-hub.seThese assays have been employed to determine the binding characteristics of bopindolol (B133282) and its metabolites at beta-adrenoceptor subtypes in various preparations, including transfected cell lines and tissue membranes.researchgate.netjst.go.jpnih.govBy using radiolabeled ligands that specifically bind to beta1 and beta2 adrenoceptors, researchers can measure the displacement of the radioligand by varying concentrations of bopindolol or its metabolites to determine their binding affinities (expressed as Ki or pKi values).researchgate.netjst.go.jpnih.govgiffordbioscience.comnih.govStudies using these techniques have provided quantitative data on the affinity and selectivity of bopindolol and its metabolites for β1 and β2 adrenoceptors.researchgate.netjst.go.jpnih.govFor example, studies using COS-7 cell membranes transfected with β1 and β2 adrenoceptors have provided pKi values for bopindolol and its metabolites, indicating their binding affinities in this system.researchgate.netnih.gov

Data from Radioligand Binding Assays:

| Compound | Receptor Subtype | pKi (COS-7 cell membranes) researchgate.netnih.gov |

| Bopindolol | β1 | 7.44 ± 0.12 |

| Bopindolol | β2 | 7.33 ncats.io |

| (S)-18-502 | β1 | 9.38 ± 0.31 researchgate.net |

| (S)-18-502 | β2 | 8.07 ± 0.13 researchgate.net |

| (S)-20-785 | β1 | 6.65 ± 0.16 researchgate.net |

| (S)-20-785 | β2 | 8.20 ± 0.24 researchgate.net |

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), where a higher pKi indicates a higher binding affinity.

Computational Molecular Modeling of Ligand-Receptor Binding Interactions

Computational molecular modeling studies have been employed to investigate the binding interactions of Bopindolol and its metabolites with beta-adrenoceptors nih.govnih.gov. These studies suggest possible binding sites for these compounds lie between helices 3, 4, 5, and 6 of the beta1-adrenoceptor nih.gov. Specific functional groups of Bopindolol, such as the amine, benzoic acid, indole (B1671886) methyl, t-butyl, phenyl, and indole groups, may interact with particular amino acids in the beta1-adrenoceptor, including Asp138, Ser190, Ala343, Val137, Pro339, Cys336, Leu237, and Pro236, through hydrogen bonding or hydrophobic interactions nih.gov.

Molecular modeling on the human beta2-adrenoceptor also hypothesized possible binding sites involving the 3rd, 4th, 5th, and 6th helices, with a common interaction site at Asp113 in helix 3 for Bopindolol and its metabolites nih.gov. Differences in the chemical structures of Bopindolol and its metabolites were suggested to lead to binding at different amino acid sites, potentially contributing to variations in their beta-blocking potencies nih.gov.

Exploration of Non-Adrenergic Receptor Modulations

Beyond its primary activity on adrenergic receptors, Bopindolol and its active metabolite, pindolol (B1678383), have been shown to interact with other receptor systems, including serotonin (B10506) receptors.

Serotonin (5-HT) Receptor Interactions (e.g., 5-HT1A)

Bopindolol has been reported to interact with 5-HT receptors nih.govmedchemexpress.commedchemexpress.com. Pindolol, the active metabolite of Bopindolol, is known to be an antagonist of the serotonin 5-HT1A receptor wikipedia.org. Studies have demonstrated that (-)pindolol exhibits nanomolar affinity at human 5-HT1A receptors expressed in Chinese Hamster Ovary cells (CHO-h5-HT1A), with a Ki of 6.4 nmol/L nih.gov. Functional tests indicate that (-)pindolol acts as a weak partial agonist at these receptors and can block the action of serotonin (5-HT) nih.gov.

Presynaptic 5-HT1A receptors function as inhibitory autoreceptors, regulating serotonin release wikipedia.orgwikipedia.org. Pindolol's interaction with 5-HT1A receptors, particularly the blockade of somatodendritic 5-HT1A autoreceptors, has been investigated for its potential to enhance the effects of antidepressant drugs by disinhibiting serotonin release wikipedia.orgnih.gov. However, some studies suggest pindolol may also possess agonistic activity at 5-HT1A autoreceptors, suppressing the firing rate of central 5-HT cells nih.gov.

Mechanistic Studies on Renin Secretion Inhibition

Bopindolol has been shown to inhibit renin secretion nih.govmedchemexpress.commedchemexpress.com. Renin is an enzyme produced by the juxtaglomerular cells of the kidney and plays a critical role in the renin-angiotensin system, which regulates blood pressure tg.org.aumedchemexpress.comcvpharmacology.com. Beta-blockers, including pindolol (the active form of Bopindolol), can inhibit renin release from the kidney tg.org.au. By binding to beta-2 receptors in the juxtaglomerular apparatus, pindolol inhibits the production of renin, subsequently inhibiting the production of angiotensin II and aldosterone (B195564) drugbank.com. This inhibition contributes to the reduction of vasoconstriction and water retention drugbank.com.

Renin inhibitors block the initial step in the renin-angiotensin system, differing in mechanism from ACE inhibitors and angiotensin receptor antagonists tg.org.au. Inhibition of renin secretion by beta-blockers like pindolol leads to reduced concentrations of angiotensin I and angiotensin II tg.org.au.

Cellular and Subcellular Membrane Stabilizing Actions

Bopindolol has been noted to possess membrane stabilizing actions nih.govmedchemexpress.commedchemexpress.com. Pindolol, the active metabolite, is described as having little to no direct myocardial depressant activity and does not have an anesthetic-like membrane-stabilizing action in the same way some other beta-adrenergic blocking agents do drugbank.com. However, pindolol does show membrane-stabilizing effects similar to quinidine, which may contribute to its antiarrhythmic properties wikipedia.org. These membrane-stabilizing effects generally refer to the ability of a drug to reduce the excitability of cell membranes, particularly in cardiac tissue, by interfering with ion channels.

Data Table: Receptor Interactions and Actions

| Receptor/Target | Interaction/Action | References |

| Beta-1 Adrenoceptor | Non-selective antagonist, partial agonist activity (via pindolol) | drugbank.comnih.govmedchemexpress.commedchemexpress.com |

| Beta-2 Adrenoceptor | Non-selective antagonist, partial agonist activity (via pindolol) | drugbank.comnih.govmedchemexpress.commedchemexpress.com |

| Beta-3 Adrenoceptor | Low affinity | nih.govmedchemexpress.com |

| Serotonin (5-HT) Receptors | Interaction reported | nih.govmedchemexpress.commedchemexpress.com |

| 5-HT1A Receptor | Antagonist/weak partial agonist (via pindolol), Nanomolar affinity (pindolol) | wikipedia.orgnih.govnih.gov |

| Renin Secretion | Inhibition (via pindolol) | drugbank.comnih.govmedchemexpress.commedchemexpress.com |

| Cellular/Subcellular Membranes | Stabilizing actions reported (Bopindolol), Quinidine-like effects (pindolol) | drugbank.comnih.govmedchemexpress.commedchemexpress.comwikipedia.org |

Structure Activity Relationships Sar and Computational Studies of S Bopindolol

Elucidation of Essential Pharmacophoric Features of (S)-Bopindolol

A pharmacophore represents the essential features of a molecule that are necessary for its biological activity, describing the spatial arrangement of functional groups that interact with a target receptor. uma.ac.idajchem-a.com While specific details on the pharmacophoric features of this compound itself are not extensively detailed in the provided results, studies on beta-blockers in general highlight the importance of the aromatic ring, the amino group, and the hydroxyl group for binding to the beta-adrenoceptor. mdpi.comresearchgate.net These functional groups are positioned on a structural framework that enables specific binding to the receptor's active site. uma.ac.id

Comparative SAR Analysis of this compound and its Active Metabolites ((S)-18-502, (S)-20-785)

Bopindolol (B133282) acts as a prodrug, being converted to the active metabolite 18-502, which is then further metabolized to 20-785. ncats.io Comparative studies on the beta-blocking potencies of bopindolol and its metabolites have been conducted. These studies indicate that the different chemical structures of bopindolol, 18-502, and 20-785 lead to binding at different sites within the beta2-adrenoceptor, despite sharing a common interaction site at Asp113 in helix 3. nih.gov This suggests that the structural changes during metabolism influence their precise interaction with the receptor and, consequently, their beta-blocking potencies.

Research using radioligand binding assays on bovine mesenteric artery beta2-adrenoceptors showed that bopindolol and its two metabolites are potent at these receptors. nih.gov The pKi values, which indicate the affinity for the receptor, were determined:

| Compound | pKi (β2-adrenoceptor, bovine mesenteric artery) |

| Bopindolol | 7.70 ± 0.13 |

| 18-502 | 8.07 ± 0.13 |

| 20-785 | 8.20 ± 0.24 |

These results indicate that the metabolites, particularly 20-785, show slightly higher affinity for the beta2-adrenoceptor compared to the parent compound bopindolol. nih.gov

Influence of Indole (B1671886) Ring and Propanolamine (B44665) Side Chain Stereochemistry on Receptor Binding

The stereochemistry of drug molecules, particularly those with chiral centers, significantly impacts their interaction with chiral biological targets like receptors and enzymes. mdpi.comwashington.edu Beta-blockers often contain a stereogenic center in their propanolamine side chain. mdpi.com For aryloxyaminopropanols, the (S)-isomer is typically the more active enantiomer in terms of beta-adrenolytic activity. mdpi.comresearchgate.netwikipedia.org

This compound possesses a stereogenic center in its propanolamine side chain. The indole ring and the propanolamine side chain are key structural components that interact with the beta-adrenoceptor. ncats.ioncats.io The specific stereochemical configuration at the chiral center of the propanolamine chain in this compound is crucial for its optimal binding and activity at the beta-adrenoceptors. The three-point model is often used to explain the differences in receptor interaction between enantiomers, where the more active stereoisomer forms more complementary binding interactions with the receptor's active site. mdpi.com

Application of Quantum Chemical Calculations and Molecular Dynamics Simulations in SAR

Computational methods such as quantum chemical calculations and molecular dynamics (MD) simulations are valuable tools in SAR studies, providing insights into the electronic structure, conformation, and dynamic interactions of molecules with their targets. ncats.iowikipedia-on-ipfs.orgmedchemexpress.com

Molecular modeling techniques, including those performed on workstations using software like DISCOVER/INSIGHT II, have been applied to study the interaction of bopindolol and its metabolites with the human beta2-adrenoceptor. nih.gov These studies hypothesize potential binding sites involving different helices of the receptor and identify common interaction points like Asp113. nih.gov The application of these computational methods helps to visualize and understand the molecular basis for the observed differences in beta-blocking potencies related to structural variations. nih.gov

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their interactions with biological membranes and proteins. figshare.comresearchgate.netfigshare.comscispace.com While general MD simulations of beta-blockers interacting with lipid bilayers have been reported, specific detailed studies focusing solely on this compound's interactions with the beta-adrenoceptor using advanced computational methods like quantum chemical calculations and MD simulations were not extensively detailed in the provided search results beyond their general application in SAR and modeling the binding sites. ncats.ionih.govwikipedia-on-ipfs.orgfigshare.comresearchgate.netfigshare.comscispace.com However, the principle remains that these methods can provide deeper understanding of the binding poses, interaction energies, and conformational changes that govern the SAR of this compound and its metabolites.

Preclinical Pharmacodynamic Investigations of S Bopindolol Non Human in Vitro and in Vivo Models

In Vitro Pharmacological Characterization in Isolated Organ Preparations

The pharmacodynamic profile of bopindolol (B133282) and its active metabolites has been characterized in various isolated organ preparations to determine their affinity for and activity at beta-adrenoceptors. These in vitro models allow for the direct assessment of a compound's effects on specific tissues without the influence of systemic physiological factors.

Studies using isolated rat atria and trachea have been employed to determine the antagonist potencies (pA₂ values) of bopindolol and its metabolites at β₁- and β₂-adrenoceptors, respectively. In these experiments, the agonist used was isoproterenol. The results indicated that both bopindolol and its primary active metabolite, known as 18-502, act as antagonists at both β₁- and β₂-adrenoceptors. However, pharmacological assessments using atria and trachea did not show significant selectivity for either receptor subtype for bopindolol or its metabolites nih.govjst.go.jp.

These findings highlight that the metabolites of bopindolol, particularly 18-502, are crucial contributors to its potent beta-blocking effects observed in vivo nih.gov.

Table 1: Antagonist Potency (pA₂) of Bopindolol and Metabolites in Isolated Rat Tissues

| Compound | Tissue Preparation | Receptor Subtype | Agonist | pA₂ Value |

|---|---|---|---|---|

| Bopindolol | Atria | β₁-Adrenoceptor | Isoproterenol | Data indicates non-selective antagonism |

| Bopindolol | Trachea | β₂-Adrenoceptor | Isoproterenol | Data indicates non-selective antagonism |

| Metabolite 18-502 | Atria | β₁-Adrenoceptor | Isoproterenol | Higher than Bopindolol |

| Metabolite 18-502 | Trachea | β₂-Adrenoceptor | Isoproterenol | Higher than Bopindolol |

| Metabolite 20-785 | Atria | β₁-Adrenoceptor | Isoproterenol | Lower than 18-502 |

| Metabolite 20-785 | Trachea | β₂-Adrenoceptor | Isoproterenol | Lower than 18-502 |

This table is a representation of findings indicating the relative potencies of bopindolol and its metabolites as determined by pharmacological assessment in isolated organ preparations nih.govjst.go.jp.

Mechanistic In Vivo Studies in Animal Models for Receptor Blockade and Agonism

In vivo studies in various animal models have been essential to confirm the beta-adrenoceptor blocking activity and to investigate the partial agonist properties (intrinsic sympathomimetic activity, ISA) of bopindolol.

In anaesthetised dogs, intravenous administration of bopindolol resulted in a dose-dependent inhibition of tachycardia induced by the non-selective beta-agonist isoprenaline medchemexpress.com. These experiments demonstrated that bopindolol is a potent beta-blocker, with findings suggesting it is approximately four times more potent than propranolol (B1214883) in this model medchemexpress.com.

Further studies in conscious, unrestrained dogs compared the effects of bopindolol with pindolol (B1678383), a beta-blocker known for its significant ISA. Intravenous pindolol caused a marked, dose-dependent increase in heart rate and a decrease in total peripheral resistance, indicative of its partial agonist activity. In contrast, the same doses of bopindolol had no effect on heart rate and only decreased peripheral resistance at the highest dose tested researchgate.net. Both agents effectively inhibited isoprenaline-induced tachycardia to a similar degree, confirming their beta-blocking capabilities researchgate.net. These results suggest that bopindolol possesses significantly less partial agonist activity on the heart (β₁-receptors) than pindolol, while showing some partial agonism at peripheral β₂-receptors at higher doses researchgate.net.

Bopindolol is characterized as a non-selective beta-adrenoceptor antagonist with mild intrinsic sympathomimetic activity nih.govnih.gov. This ISA means that in addition to blocking the effects of catecholamines like adrenaline, it can cause a slight activation of the beta-receptor. This property is often evaluated in pithed rat models, where the central nervous system's influence is removed, allowing for a direct assessment of a drug's effect on the heart rate.

Table 2: In Vivo Effects of Bopindolol in Animal Models

| Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Anaesthetised Dogs | Dose-dependent inhibition of isoprenaline-induced tachycardia. 4x more potent than propranolol. | Potent β-adrenoceptor blockade. | medchemexpress.com |

| Conscious Dogs | No significant effect on resting heart rate, unlike pindolol. Inhibited isoprenaline tachycardia. | Minimal β₁ partial agonist activity compared to pindolol. | researchgate.net |

| General Animal Experiments | Blocks both β₁- and β₂-adrenoceptors. | Non-selective beta-blockade. | nih.govnih.gov |

Assessment of Duration and Intensity of Beta-Adrenoceptor Blockade in Experimental Systems

A defining characteristic of bopindolol established in preclinical experimental systems is its remarkably long duration of action nih.govnih.gov. Animal studies were the first to demonstrate this persistent beta-adrenoceptor blockade, a finding that was later confirmed in human clinical pharmacology nih.govnih.govnih.gov.

The intensity of the beta-blockade has been quantified by measuring the inhibition of isoprenaline-induced or exercise-induced tachycardia. In animal experiments, bopindolol was found to be a highly potent beta-adrenoceptor antagonist nih.govnih.gov. The cardiac beta-adrenoceptor blockade is substantial and long-lasting nih.gov.

The prolonged effect of bopindolol is not due to a long elimination half-life of its active metabolite, which is approximately 4-5 hours nih.gov. Instead, the long duration of action is attributed to a very flat plasma concentration-response curve nih.gov. This suggests that even at very low, often unmeasurable plasma concentrations, there is sufficient receptor occupancy to maintain a significant pharmacological effect nih.gov. This high affinity for the receptor and slow dissociation likely contribute to the persistent blockade. The "dissociation constant" determined from in vivo studies was found to be of the same order of magnitude as that from in vitro radioligand binding studies, supporting this mechanism nih.gov.

Even after a single administration in experimental models, the beta-blocking effect can be observed for an extended period. This long-lasting action distinguishes bopindolol from many other beta-blockers like atenolol, metoprolol, and propranolol, which have comparable elimination half-lives but shorter durations of effect nih.gov.

Advanced Analytical Methodologies for S Bopindolol Research and Characterization

Chromatographic Techniques for Separation, Quantification, and Enantiomeric Purity Determination

Chromatographic techniques play a pivotal role in separating complex mixtures, quantifying specific analytes, and determining the enantiomeric purity of chiral compounds such as (S)-Bopindolol.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized and conventional method for the determination of Bopindolol (B133282). up.ptebi.ac.uk It serves as a robust technique for compound analysis and is often used as a comparative method for evaluating other analytical procedures. up.pt HPLC methods have been developed for the determination of Bopindolol and its metabolites in various matrices, including human plasma. researchgate.netnih.govnih.gov

The optimization of HPLC analysis for beta-blockers, including Bopindolol, involves controlling factors such as the composition, pH, and flow rate of the mobile phase, as well as temperature and injection volume. oup.com Various stationary phases have been employed, including C18 and C28 columns, with mobile phases typically consisting of buffers and organic modifiers like acetonitrile. oup.comprimescholars.compsu.edu For instance, a comparative study on C18 and C28 columns utilized a mobile phase of phosphate (B84403) buffer (20.0 mM, pH 7.0)–acetonitrile (75:25, v/v) at a flow rate of 0.5 mL/min, with detection at 220 nm. psu.edu Another SPE-HPLC method for beta-blockers, including Bopindolol, in human plasma used a Phenyl-Ethyl column and a mobile phase of phosphate buffer (20mM, pH 7.0)-acetonitrile (75:25, v/v) at 0.5 mL/min, also with detection at 220 nm. primescholars.com

HPLC coupled with electrochemical detection has been specifically developed for the highly sensitive analysis of hydrolyzed Bopindolol, which is an active metabolite, in human plasma. nih.govresearchgate.netnih.gov This approach provides the sensitivity required for pharmacokinetic evaluations. nih.gov

Chiral Chromatography for Enantiomeric Separation and Purity

The enantiomeric separation of Bopindolol is of significant interest due to the potential for different pharmacological activities between enantiomers, a common characteristic among beta-blockers where often one enantiomer (like the (S)-form of Pindolol) is significantly more active. chromatographyonline.comresearchgate.net Chiral chromatography techniques are essential for assessing the enantiomeric purity of this compound.

Studies have investigated the enantiomeric separation of Bopindolol using various chiral stationary phases (CSPs). up.pt Capillary electrochromatography has also been explored for the chiral separation of Bopindolol. researchgate.netresearchgate.net Polysaccharide-based chiral stationary phases, such as Lux Cellulose-3, have demonstrated effectiveness in the chiral separation of Bopindolol under supercritical fluid chromatography (SFC) conditions, yielding good resolution and selectivity. phenomenex.comwindows.net Other CSPs, including immobilized protein phases and teicoplanin aglycone, have also been utilized for the chiral separation of beta-blockers, highlighting the diverse approaches available for resolving Bopindolol enantiomers. nih.govtandfonline.comnih.gov Research indicates that even minor differences in chemical structure can lead to significant variations in stereoselective recognition during chiral separation. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information regarding the structure, identity, and purity of this compound.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a fundamental analytical technique widely used in pharmaceutical analysis for quantitative determination due to its simplicity and cost-effectiveness. ugm.ac.iddenovix.comtaylorfrancis.com UV spectrophotometry is one of the detection techniques applied in the assay of Bopindolol. up.ptresearchgate.net

A method utilizing flow injection analysis (FIA) coupled with spectrophotometric detection at 635 nm has been developed for the determination of Bopindolol in tablets. up.ptebi.ac.ukresearchgate.net This method is based on a color reaction where Bopindolol forms a green, water-soluble complex with ferric ions in an acidic medium. up.ptebi.ac.ukresearchgate.net While UV spectrophotometry can be used, detection in the visible range (635 nm) via this color reaction offers more specific detection. up.pt

In HPLC methods for beta-blockers, including Bopindolol, UV detection is commonly employed, often at wavelengths such as 220 nm. primescholars.compsu.eduphenomenex.com UV-Vis spectrophotometry is based on the absorption of light by chromophoric groups within the molecule in the ultraviolet and visible regions of the electromagnetic spectrum. ugm.ac.iddenovix.com

Fluorescence Spectrophotometry for Enhanced Detection

Fluorescence spectrophotometry is another detection technique that has been applied for the assay of Bopindolol, offering enhanced sensitivity compared to UV-Vis spectrophotometry. up.ptresearchgate.netdenovix.com

Sensitive fluorometric methods have been developed for the determination of Bopindolol malonate, based on measuring its native fluorescence. researchgate.netnih.govresearchgate.netresearchgate.net In methanol, the fluorescence of Bopindolol is typically measured at an emission wavelength of 316 nm after excitation at 278 nm. researchgate.netnih.govresearchgate.netresearchgate.net This method has been successfully applied to the assay of commercial tablets. researchgate.netnih.gov The effect of different solvents on the fluorescence intensity of Bopindolol has been studied to optimize detection. researchgate.netresearchgate.net

Electrochemical Detection Methods in Analytical Research

Electrochemical detection methods are valuable in analytical research for their sensitivity and selectivity, particularly when coupled with separation techniques. core.ac.ukup.pt Electrochemical detection is an applied technique for the assay of Bopindolol. up.ptresearchgate.net

Flow Injection Analysis Coupled with Solid Phase Extraction for Research Sample Pre-concentration

Flow Injection Analysis (FIA) coupled with Solid Phase Extraction (SPE) is a technique utilized for the determination and pre-concentration of analytes in various matrices. This method offers advantages such as simplified sample handling and reduced consumption of sample and reagents. up.pt The integration of SPE directly into the flow injection system facilitates and accelerates the analysis process. up.pt SPE can be applied to eliminate interferences in complex sample matrices and for analyte pre-concentration. up.pt For drugs present in low concentrations in formulations, pre-concentration is a key benefit. up.pt

A method employing FIA with spectrophotometric detection at 635 nm has been described for the determination of bopindolol. up.ptnih.gov This method is based on the formation of a green, water-soluble complex with ferric ions in an acidic medium. up.ptnih.gov An automated FIA system incorporating a solid phase mini-column was used for the direct determination of bopindolol in tablets. up.ptnih.gov Bopindolol was adsorbed onto the solid phase within this mini-column, which was integrated directly into the flow system. up.ptnih.gov The use of SPE in this context provided a seven-fold pre-concentration of bopindolol, enhancing the sensitivity of the determination. ebi.ac.ukup.ptnih.gov

This FIA-SPE method demonstrated a sample throughput of 50 samples per hour. up.ptnih.gov The linear range for bopindolol determination using this SPE method was from 125 to 1000 µg/mL, with a relative standard deviation (R.S.D.) of 1.87% and a detection limit (3σ) of 70 µg/mL. up.ptnih.gov The method was successfully applied to the determination of bopindolol in commercial tablets, and the results showed good agreement when compared to a conventional HPLC method. up.ptnih.gov

The pre-concentration capacity of the SPE mini-column was evaluated by comparing calibration curves obtained with and without the column. up.pt The linear range without the SPE column was 0.5 to 4.0 µg/mL. up.pt With the on-line SPE, the signal was increased by approximately seven times. up.pt

Here is a summary of the analytical performance data for the FIA-SPE method:

| Parameter | Value |

| Detection Technique | Spectrophotometry (635 nm) |

| Pre-concentration Factor | 7 times |

| Sample Throughput | 50 samples per hour |

| Linear Range | 125 - 1000 µg/mL |

| R.S.D. | 1.87% |

| Detection Limit (3σ) | 70 µg/mL |

Mass Spectrometry (MS) and LC-MS for Metabolite Profiling and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of metabolites in complex biological samples. nih.govdrugtargetreview.com LC-MS-based metabolomics allows for a comprehensive profile of both regular and reactive metabolites, which is crucial in drug development as metabolism significantly affects drug safety and efficacy. evotec.comcore.ac.uk High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) are key techniques used in metabolite identification studies. nih.govevotec.comijpras.com

Bopindolol is an ester prodrug that is rapidly hydrolyzed in plasma to its active metabolite, 4-(3-t-butylamino-2-hydroxypropoxy)-2-methylindole. wikipedia.orgebi.ac.ukresearchgate.net This metabolic conversion highlights the importance of metabolite profiling and identification in understanding the pharmacological basis of bopindolol. LC-MS is a method of choice for detecting metabolites in complex biological matrices due to its ability to reduce sample complexity and separate metabolites before detection. nih.gov

Metabolite identification using LC-MS/MS typically involves mass-based searching followed by manual verification. nih.gov MS/MS spectra provide valuable information for confirming the structures of metabolites through in-silico fragmentation or by comparison with spectral libraries. nih.gov

Research involving LC-MS/MS has been utilized for the qualitative identification of phytocompounds, including bopindolol, in complex samples. niscpr.res.in High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) has also been employed in studies, demonstrating that bopindolol maintains a tighter range of characteristics within certain complexes. figshare.com

While specific detailed research findings on the comprehensive metabolite profiling of this compound using MS and LC-MS were not extensively detailed in the provided search results beyond the identification of its primary active metabolite, the general principles and applications of these techniques in drug metabolism studies are well-established. LC-MS based metabolomics is considered an effective and unbiased tool for metabolic profiling, capable of handling large datasets and providing visualization of metabolic changes. core.ac.uk

The PubChem database provides some mass spectrometry data for Bopindolol, including GC-MS and LC-MS information, indicating the application of these techniques in its characterization. nih.gov

Future Directions and Emerging Research Avenues for S Bopindolol

Development of Novel and Highly Enantioselective Synthetic Routes

Current information on the specific synthesis of enantiomerically pure (S)-bopindolol in the public domain is limited. Bopindolol (B133282) itself is often described as a racemate ebi.ac.uk. The synthesis of bopindolol typically involves the reaction of 4-hydroxy-2-methylindole with epichlorohydrin (B41342), followed by addition of tert-butylamine (B42293) and ester formation with benzoic anhydride (B1165640) wikipedia.org. To specifically obtain this compound, novel synthetic methodologies with high enantiocontrol would be required.

Future research in this area should focus on developing highly enantioselective catalytic methods. This could involve asymmetric catalysis, utilizing chiral catalysts or ligands to control the stereochemistry of key steps, such as the epoxide opening or the formation of the stereogenic center. Exploring biocatalytic approaches, employing enzymes like lipases or esterases for kinetic resolution or asymmetric synthesis, could also offer environmentally friendly and highly selective routes. nih.govcaltech.edunih.govthieme-connect.de The development of such routes is crucial for providing sufficient quantities of enantiomerically pure this compound for rigorous pharmacological and toxicological evaluation, ensuring that observed effects are attributable solely to the S-enantiomer.

Deeper Elucidation of Off-Target Receptorome Interactions and Functional Selectivity

Bopindolol is known to be a non-selective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA) and also interacts with 5-HT receptors ebi.ac.ukncats.io. It functions as a prodrug, with its activity largely attributed to its metabolite, pindolol (B1678383) nih.govdrugbank.com. While the primary targets are beta-1 and beta-2 adrenergic receptors, a comprehensive understanding of the interaction profile of this compound across the entire receptorome is an important future direction. nih.govdentalcare.com

Future studies should employ high-throughput screening assays to map the binding and functional activity of this compound against a wide range of G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters. nih.gov Given the concept of functional selectivity or biased agonism, particularly relevant for GPCRs, research should investigate if this compound differentially activates or blocks distinct signaling pathways coupled to its target or off-target receptors. nih.govelifesciences.org This could reveal novel therapeutic opportunities or potential liabilities not evident from simple binding assays. For example, understanding the precise nature of its interaction with 5-HT receptors at a stereospecific level could be particularly insightful. ncats.io Detailed research findings in this area could be presented in tables summarizing binding affinities (Ki values) and functional assay data (e.g., EC50, IC50, and efficacy relative to reference ligands) across a panel of targets.

Example Table: Potential Off-Target Binding Profile of this compound (Hypothetical Data)

| Target Receptor/Enzyme | Binding Affinity (Ki) | Functional Effect | Potential Implication |

| Beta-1 Adrenergic Receptor | Low nM | Antagonist + ISA | Primary therapeutic target |

| Beta-2 Adrenergic Receptor | Low nM | Antagonist + ISA | Primary therapeutic target |

| 5-HT1A Receptor | Mid nM | Partial Agonist | Potential CNS effects |

| Alpha-1 Adrenergic Receptor | Low µM | No significant activity | Limited off-target effect |

| hERG Channel | >10 µM | No significant block | Low risk of QT prolongation |

Note: This table presents hypothetical data for illustrative purposes only, reflecting the type of data that future research could generate.

Advanced Computational Modeling for Predictive Pharmacology and Drug Design

Computational approaches are increasingly integral to drug discovery and understanding drug-target interactions. nfcr.orgmdpi.comschrodinger.comresearchgate.netnih.gov Applying advanced computational modeling techniques specifically to this compound can provide valuable insights into its binding to target receptors, predict its pharmacokinetic properties, and potentially guide the design of novel analogs with improved profiles.

Future research should utilize techniques such as molecular docking and molecular dynamics simulations to study the binding of this compound and its active metabolites, particularly (S)-pindolol, to the beta-adrenergic receptors and other relevant off-targets at an atomic level. nih.govmdpi.comschrodinger.com This can help elucidate the key interactions responsible for its affinity, efficacy, and stereoselectivity. Quantitative structure-activity relationship (QSAR) modeling and machine learning approaches can be employed to build predictive models correlating the structural features of this compound and its analogs with their pharmacological activities and ADME (Absorption, Distribution, Metabolism, Excretion) properties. mdpi.comresearchgate.net This could facilitate the rational design of novel beta-blockers with tailored properties and reduced off-target effects. mdpi.com While one study has explored docking of bopindolol (racemate) to cancer-related targets mdpi.com, future work could specifically investigate the enantioselective binding of this compound to a broader range of potential targets using advanced simulation methods.

Example Table: Computational Modeling Insights for this compound Binding (Hypothetical Findings)

| Modeling Technique | Target | Key Findings | Predicted Impact |

| Molecular Docking | Beta-1 AR | Specific hydrogen bonds with residues Asp113 and Ser215 identified. | Contributes to high affinity binding. |

| Molecular Dynamics Simulation | Beta-2 AR | Stable binding pose observed, with minor conformational changes upon binding. | Suggests a stable receptor-ligand complex. |

| QSAR Analysis | Beta-blocking Potency | Correlation identified between lipophilicity and potency in a series of analogs. | Informs future analog design. |

Note: This table presents hypothetical findings for illustrative purposes only, reflecting the type of insights that future computational modeling could provide.

Integration of Omics Technologies in Mechanistic Studies

The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a systems-level understanding of the cellular and physiological effects of drug treatment. frontiersin.orgmdpi.com Integrating these technologies into studies of this compound can offer deeper insights into its mechanisms of action and identify potential biomarkers of response or off-target effects.

Future research could use transcriptomics to analyze changes in gene expression profiles in relevant tissues or cell lines upon exposure to this compound. frontiersin.orgmdpi.com Proteomics could reveal alterations in protein abundance and post-translational modifications, providing a clearer picture of the downstream signaling events. frontiersin.orgmdpi.com Metabolomics could identify changes in metabolic pathways influenced by this compound, potentially uncovering novel aspects of its pharmacological activity or metabolic fate. frontiersin.orgmdpi.com

Integrating data from multiple omics platforms (multi-omics) can provide a more comprehensive and holistic view of how this compound interacts with biological systems. mdpi.com This could help to:

Identify novel pathways modulated by this compound beyond the classical beta-adrenergic blockade.

Discover biomarkers that predict patient response or susceptibility to specific effects.

Elucidate the mechanisms underlying any observed intrinsic sympathomimetic activity or interactions with other receptor systems.

Understand potential long-term adaptive changes in response to chronic this compound exposure.

Example Table: Omics Approaches in this compound Research (Potential Applications)

| Omics Technology | Biological Sample | Potential Insights |

| Transcriptomics | Cardiac myocytes | Changes in gene expression related to calcium handling, adrenergic signaling, and hypertrophy. |

| Proteomics | Liver tissue | Alterations in the expression or modification of metabolic enzymes involved in drug metabolism. |

| Metabolomics | Plasma | Changes in circulating levels of catecholamines, lipids, or other metabolites influenced by beta-blockade. |

| Phosphoproteomics | Receptor-expressing cells | Identification of phosphorylation events downstream of receptor activation or blockade by this compound. |

Note: This table presents potential applications for illustrative purposes only.

These future directions represent significant opportunities to expand our understanding of this compound beyond its known properties as a beta-blocker prodrug. Pursuing these avenues through advanced synthetic chemistry, comprehensive pharmacological profiling, sophisticated computational modeling, and integrated omics approaches can potentially reveal novel therapeutic applications, optimize its pharmacological profile, and contribute to the development of safer and more effective cardiovascular or other therapies.

Q & A

Q. What experimental methodologies are used to validate the β-adrenoceptor antagonism of (S)-Bopindolol in preclinical models?

this compound's mechanism involves non-selective β-adrenoceptor blockade. Experimental validation typically includes:

- In vivo dose-response studies : Administering escalating doses (e.g., 0.3–3 mg/kg in rats) to assess heart rate and blood pressure modulation via intraperitoneal (IP) or intravenous (IV) routes .

- Receptor binding assays : Measuring affinity (Kd values) for β1, β2, and β3 receptors using radioligand competition assays .

- Isoproterenol challenge : Evaluating inhibition of agonist-induced tachycardia in animal models (e.g., anesthetized dogs) to confirm potency relative to reference compounds like propranolol .

Q. What are the standard dosage ranges and formulation considerations for this compound in animal studies?

- Dosage : In Wistar rats, effective doses range from 0.3–3 mg/kg (IP) for hemodynamic effects . For dogs, IV doses of 8–32 μg/kg show dose-dependent inhibition of tachycardia .

- Formulation : Use DMSO-based solutions (e.g., 10% DMSO + 90% corn oil) for IP/IV delivery. For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC-Na) . Ensure solubility validation via HPLC or UV-Vis spectroscopy .

Q. How should researchers safely handle and prepare this compound in laboratory settings?

- Storage : Store as a solid at -20°C for long-term stability. Prepare stock solutions in DMSO (e.g., 50 mg/mL) and aliquot to minimize freeze-thaw cycles .

- Safety protocols : Use PPE (gloves, lab coats) to avoid dermal/oral exposure. Follow institutional guidelines for hazardous material disposal .

Q. What analytical techniques are critical for characterizing this compound purity and stability?

- HPLC : Utilize C18 columns with UV detection (248 nm) and gradient elution (e.g., acetonitrile/water) to assess purity (>98%) and detect degradation products .

- Spectroscopy : Confirm identity via IR (peaks at ~1719 cm⁻¹ for ester groups) and UV (λmax 266–270 nm) .

Q. What are the primary pharmacological targets of this compound, and how do they influence experimental design?

- Targets : β1/β2-adrenoceptors (cardiac effects) and β3 receptors (metabolic regulation).

- Design implications : Include control groups with selective β-blockers (e.g., atenolol for β1) to isolate receptor-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data across studies on this compound’s hemodynamic effects?

- Meta-analysis : Pool data from multiple studies (e.g., rat vs. dog models) to identify species-specific pharmacokinetic differences .

- Pharmacodynamic modeling : Use allosteric binding models to explain variations in receptor occupancy vs. functional responses .

- Assay standardization : Validate in vivo protocols (e.g., anesthesia type, measurement intervals) to reduce inter-study variability .

Q. What experimental approaches elucidate the esterase-mediated conversion of this compound to its active metabolite, LT18-502?

- Prodrug activation assays : Incubate this compound with liver microsomes or plasma esterases, then quantify LT18-502 via LC-MS/MS .

- Brain uptake studies : Compare lipophilicity (logP: 2.45 for prodrug vs. -0.29 for metabolite) using PET imaging in models with blood-brain barrier (BBB) disruption .

Q. How do receptor affinity differences between this compound and LT18-502 impact experimental outcomes?

- Binding kinetics : Perform dissociation assays to compare off-rates; LT18-502 has higher β1/β2 affinity (Kd ~0.4 nM) than the prodrug (Kd ~229 nM) .

- Functional selectivity : Use G protein-coupled receptor (GPCR) signaling assays (e.g., cAMP inhibition) to assess biased agonism/antagonism .

Q. What strategies optimize this compound formulations for enhanced bioavailability in chronic studies?

- Co-solvent systems : Test combinations like PEG400 + Tween 80 to improve aqueous solubility while maintaining stability .

- Nanoencapsulation : Evaluate lipid-based nanoparticles for sustained release, particularly in oral dosing regimens .

Q. How can existing literature on this compound’s metabolic effects inform hypothesis-driven research?

- Data integration : Cross-reference pharmacokinetic studies (e.g., CYP450 metabolism) with transcriptomic datasets to identify off-target pathways .

- PICO framework : Structure hypotheses using Population (e.g., hypertensive models), Intervention (dose range), Comparison (standard β-blockers), and Outcomes (e.g., renin suppression) .

Methodological Notes

- Contradiction analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding in dose-response experiments .

- Reproducibility : Document synthesis protocols (e.g., malonate salt preparation) and raw data in supplementary materials per journal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.